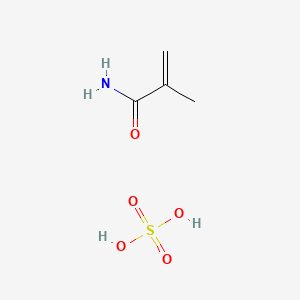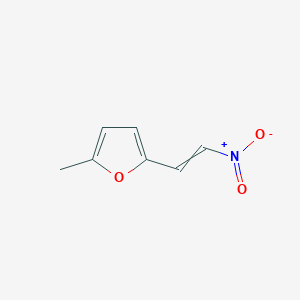
7-Phenylazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenylazepan-2-one is a chemical compound belonging to the class of azepinones It is characterized by a seven-membered ring containing a nitrogen atom and a ketone functional group The phenyl group attached to the seventh position of the ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylazepan-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with a ketone under acidic or basic conditions to form the azepinone ring. The phenyl group can be introduced through various substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in hexahydro-7-phenyl-2H-azepin-2-ol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products:
- Oxidized derivatives
- Reduced alcohols
- Substituted phenyl derivatives
Scientific Research Applications
7-Phenylazepan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Phenylazepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the chemical modifications of the compound.
Comparison with Similar Compounds
- 2H-Azepin-2-one, hexahydro-7-methyl-
- 2H-Azepin-2-one, hexahydro-1-methyl-
- Hexahydro-1-(hydroxymethyl)-2H-azepin-2-one
Comparison: 7-Phenylazepan-2-one is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties compared to its methyl-substituted counterparts. The phenyl group can enhance the compound’s stability and reactivity, making it suitable for specific applications where other similar compounds may not perform as effectively.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
7-phenylazepan-2-one |
InChI |
InChI=1S/C12H15NO/c14-12-9-5-4-8-11(13-12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,13,14) |
InChI Key |
MBKSRTDXOKWUME-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)NC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B8763403.png)
![8-(4,4-Dimethylcyclohex-1-EN-1-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B8763406.png)



![1-[2-AMINO-4-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINONE](/img/structure/B8763447.png)
![1-[(Chloromethoxy)methyl]naphthalene](/img/structure/B8763464.png)

